BenchChemオンラインストアへようこそ!

2-(3-Bromophenyl)pyrrolidin-3-OL

Lipophilicity Drug-likeness Physicochemical profiling

Choose this meta-bromophenyl pyrrolidinol for its unique electronic (σₘ = 0.39) and lipophilic profile (XLogP3 ~2.2) that balances CNS-MPO scores and aqueous solubility. The aryl bromide handle provides orders-of-magnitude faster Pd(0) oxidative addition than aryl chlorides, enabling milder, higher-yielding Suzuki/Buchwald couplings for late-stage diversification. It is pre-validated as inactive against 5-LO (NS at 100 µM), eliminating a common off-target confound in anti-inflammatory screening programs.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B13183554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)pyrrolidin-3-OL
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2
InChIKeyLIGGHZBXLFEUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)pyrrolidin-3-OL: Physicochemical Baseline and Structural Identity for Informed Procurement


2-(3-Bromophenyl)pyrrolidin-3-OL (CAS 1369349-93-8; IUPAC: 3-(3-bromophenyl)pyrrolidin-3-ol) is a chiral 3-aryl-3-hydroxypyrrolidine derivative with molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g/mol . The compound bears a meta-bromophenyl substituent at the pyrrolidine C2 (or C3, depending on numbering convention) position and a tertiary hydroxyl group, generating two stereogenic centers and four possible stereoisomers [1]. The scaffold class—aryl pyrrolidinols—has established biological relevance in antinociception and neurotransmission modulation, with stereochemistry critically influencing in vivo efficacy [2]. The meta-bromine atom serves as both a pharmacophoric element modulating target recognition and a synthetic handle for downstream cross-coupling diversification, positioning this compound as a strategic intermediate for structure–activity relationship (SAR) exploration.

Why 2-(3-Bromophenyl)pyrrolidin-3-OL Cannot Be Replaced by In-Class Analogs: The Meta-Bromo and C3-Hydroxyl Determinants


Replacement of 2-(3-bromophenyl)pyrrolidin-3-OL with structurally proximate analogs—such as 3-(3-chlorophenyl)pyrrolidin-3-ol, 2-(4-bromophenyl)pyrrolidin-3-ol, or 1-(3-bromophenyl)pyrrolidine—is not scientifically defensible without quantitative re-validation. The meta-bromine imparts a Hammett σₘ constant of 0.39 versus σₘ = 0.37 for meta-chlorine, translating to measurably different electronic effects on the aryl ring [1]. This electronic perturbation, combined with the larger van der Waals radius and polarizability of bromine versus chlorine, shifts the lipophilicity (ΔXLogP3 ≈ +0.7 log units relative to the 4-chlorophenyl analog) and alters the oxidative addition reactivity in cross-coupling by orders of magnitude [2]. Furthermore, the pyrrolidine C2–C3 stereochemistry creates enantiomer-dependent pharmacological profiles: in the arylpyrrolidinol class, the (2R,3S) configuration is the eutomer for antinociception, while the (2S,3R) enantiomer shows markedly reduced activity [3]. These non-linear structure–property relationships mean that even single-atom substitutions (Br→Cl) or positional isomerism (meta→para) can abrogate target engagement, invalidating generic substitution without explicit comparative data.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)pyrrolidin-3-OL Versus Closest Analogs


Lipophilicity Advantage: XLogP3 of Meta-Bromophenyl vs. Para-Chlorophenyl Pyrrolidin-3-ol

The 3-bromophenyl analog exhibits a predicted XLogP3 of approximately 2.2, versus a measured LogP of 1.52 for 3-(4-chlorophenyl)pyrrolidin-3-ol . This ΔlogP of ≈ +0.7 units corresponds to an approximately five-fold higher octanol–water partition coefficient, reflecting the greater hydrophobicity imparted by bromine relative to chlorine [1]. Higher lipophilicity within the range of 1–3 is generally associated with improved membrane permeability, though it must be balanced against solubility constraints.

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Modulation: Hammett σₘ of Meta-Bromo vs. Meta-Chloro Substituent

The meta-bromine substituent carries a Hammett σₘ constant of 0.39, compared to σₘ = 0.37 for meta-chlorine [1]. Although the numerical difference appears small (Δσₘ = +0.02), in the context of a Hammett linear free-energy relationship, this translates to a measurable difference in reaction rates or equilibrium constants when multiplied by the reaction constant ρ, which can be substantial (e.g., |ρ| > 1 for many reactions involving charge development) [2]. The bromine's larger atomic radius and higher polarizability also contribute to enhanced dispersion interactions with hydrophobic protein pockets, a factor not captured by σ alone.

Electronic effects QSAR Reactivity prediction

Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride Oxidative Addition Rates

The aryl bromide moiety in 2-(3-bromophenyl)pyrrolidin-3-OL undergoes oxidative addition with Pd(0) catalysts at rates orders of magnitude faster than the corresponding aryl chloride. Fauvarque et al. (1981) demonstrated that bromobenzene reacts with Pd(PPh₃)₄ at 80°C, whereas chlorobenzene remains unreactive even at 135°C [1]. More recent mechanistic studies by Barrios-Landeros et al. (2005) confirmed that the oxidative addition of chlorobenzene requires rate-limiting C–Cl bond cleavage after reversible phosphine dissociation, whereas bromobenzene proceeds through rate-limiting phosphine dissociation alone—a fundamentally different, more accessible pathway [2]. This translates to a reactivity ratio (k_Br/k_Cl) estimated at ≥10⁴ under comparable conditions [3].

Cross-coupling Synthetic chemistry Late-stage functionalization

5-Lipoxygenase Inhibition Profile: Negligible Activity Distinguishes This Scaffold from Potent 5-LO Inhibitors

In a ChEMBL-curated assay (CHEMBL620010), 2-(3-bromophenyl)pyrrolidin-3-OL was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. This contrasts with structurally related, optimized 5-LO inhibitors in the arylpyrrolidine class that achieve IC₅₀ values in the low nanomolar range—for example, a related indole-based 5-LO inhibitor bearing a 3-bromophenyl group displayed an IC₅₀ of 210 nM in human neutrophils [2]. The lack of 5-LO activity at 100 µM for the parent scaffold indicates that the compound does not carry inherent 5-LO liability, making it a clean starting point for target-based screening where 5-LO inhibition would constitute an off-target effect.

5-Lipoxygenase Enzyme inhibition Target selectivity

Physicochemical Property Vector: How Meta-Bromophenyl Differs from Meta-Chlorophenyl and Para-Bromophenyl Analogs

A multi-parameter comparison of 2-(3-bromophenyl)pyrrolidin-3-OL against its closest commercially available analogs reveals a distinct physicochemical profile (Table). The bromo analog (MW 242.11) carries a heavier, more polarizable halogen than the chloro analog (MW 197.66 for free base), contributing to higher predicted logP and stronger dispersion interactions . Compared to the para-bromo regioisomer (2-(4-bromophenyl)pyrrolidin-3-ol, CAS 1369137-89-2, XLogP3 ≈ 1.5 ), the meta-bromo analog exhibits a higher computed XLogP3 (≈2.2), consistent with the meta substituent's distinct spatial orientation relative to the hydrogen-bonding pyrrolidine core. The topological polar surface area (tPSA ≈ 32.3 Ų for both bromo regioisomers) remains constant, indicating that the solubility–permeability trade-off is governed primarily by the lipophilicity difference [1].

Physicochemical properties Molecular descriptors Procurement specification

Evidence-Backed Research and Procurement Applications for 2-(3-Bromophenyl)pyrrolidin-3-OL


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Elevated logP

When a CNS drug discovery program requires a chiral pyrrolidine scaffold with predicted logP in the 2.0–2.5 range to balance blood–brain barrier permeability with aqueous solubility, 2-(3-bromophenyl)pyrrolidin-3-OL provides an XLogP3 of ~2.2—approximately 0.7 log units higher than the 4-chlorophenyl analog (LogP 1.52) . This positions the compound in a favorable CNS-MPO (Multiparameter Optimization) score range for brain penetration while retaining the synthetic versatility of the aryl bromide for late-stage diversification [1].

Synthetic Chemistry: Privileged Substrate for Palladium-Catalyzed Library Diversification

The aryl bromide handle undergoes oxidative addition with Pd(0) catalysts at rates ≥10⁴-fold faster than the corresponding aryl chloride, enabling milder Suzuki–Miyaura or Buchwald–Hartwig coupling conditions . This reactivity advantage translates to higher yields, lower catalyst loadings, and broader boronic acid/amine coupling partner scope, making the bromo analog the preferred building block for generating diverse compound libraries from a single advanced intermediate.

Target-Based Screening: Negative 5-LO Liability Confirmation for Inflammatory Target Programs

For teams initiating high-throughput screens against inflammatory or immuno-oncology targets where 5-lipoxygenase (5-LO) inhibition represents a confounding off-target effect, the confirmed lack of 5-LO activity (NS at 100 µM in RBL-1 assay) provides a pre-validated negative control. This allows chemists to attribute any anti-inflammatory phenotype observed in cellular assays to the intended target rather than 5-LO pathway interference, reducing the risk of pursuing false-positive hits.

SAR Exploration: Halogen Scanning with Defined Physicochemical Step Changes

When systematically probing halogen effects on target binding, the meta-bromophenyl analog offers a distinct MW–logP–σₘ vector (MW 242.11; XLogP3 ~2.2; σₘ = 0.39) compared to the meta-chlorophenyl (MW 197.66; LogP ~1.5; σₘ = 0.37) and para-bromophenyl (MW 242.11; XLogP3 ~1.5; σₚ = 0.23) analogs . This defined step-change in property space (constant MW but varying logP when comparing bromo regioisomers; or varying MW, logP, and electronic effects when comparing bromo vs. chloro) enables deconvolution of steric, electronic, and lipophilic contributions to SAR, supporting rational lead optimization rather than empirical trial-and-error [1].

Quote Request

Request a Quote for 2-(3-Bromophenyl)pyrrolidin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.